N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride
Overview
Description
N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride is a compound that features a piperidine ring and a pyrrole ring, making it a heterocyclic compound. These types of compounds are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride is a derivative of piperidine . Piperidine derivatives are known to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals
Mode of Action
It is known that certain n-(piperidin-4-yl)benzamide derivatives can act as activators of the hypoxia-inducible factor 1 (hif-1) pathways . HIF-1 is a transcription factor that targets a series of adaptation genes under hypoxic conditions . It is composed of HIF-1α and HIF-1β subunits, with HIF-1α being the unique subunit found in the hypoxic nucleus and determining the HIF-1 activity .
Biochemical Pathways
It is known that certain n-(piperidin-4-yl)benzamide derivatives can induce the expression of hif-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .
Result of Action
It is known that certain n-(piperidin-4-yl)benzamide derivatives show significant inhibitory bioactivity in hepg2 cells .
Biochemical Analysis
Biochemical Properties
N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to interact with hypoxia-inducible factor 1 (HIF-1) pathways, particularly influencing the expression of HIF-1α and its downstream target genes . This interaction can lead to the modulation of cellular responses to hypoxic conditions, which is crucial in processes such as tumor growth and apoptosis.
Cellular Effects
The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce the expression of HIF-1α protein and downstream target gene p21, promoting cell cycle arrest and apoptosis in tumor cells . Additionally, it can upregulate the expression of cleaved caspase-3, further promoting apoptosis in cancer cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and modulation of enzyme activity. It has been shown to inhibit certain protein kinases and activate the p53–p21 signaling pathway, leading to cell cycle arrest and apoptosis . The compound’s ability to interact with HIF-1α and influence its phosphorylation state is a key aspect of its molecular mechanism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its long-term effects on cellular function can vary. For example, prolonged exposure to the compound can lead to sustained activation of apoptosis pathways in tumor cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects such as tumor growth inhibition, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve significant biological activity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as protein kinases and influences metabolic flux. The compound’s impact on metabolite levels and its role in modulating glycolysis in tumor cells are notable aspects of its metabolic involvement .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, which in turn influence its biological activity. The compound’s ability to localize in hypoxic regions of tumors is particularly significant .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can enhance its interactions with target biomolecules and its overall efficacy in biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts such as palladium or nickel, and reagents like boron compounds for coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale multi-component reactions that are optimized for high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like iodine(III) compounds.
Reduction: Reduction reactions may involve hydrogenation using metal catalysts such as palladium or nickel.
Substitution: Substitution reactions can occur at the piperidine or pyrrole rings, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: Iodine(III) compounds
Reducing agents: Hydrogen gas with metal catalysts
Nucleophiles: Halogenating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce fully hydrogenated compounds .
Scientific Research Applications
N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-4-yl)benzamide derivatives: These compounds share the piperidine moiety and have been studied for their biological activities.
Piperidine derivatives: A broad class of compounds with diverse pharmacological properties.
Uniqueness
N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride is unique due to its specific combination of the piperidine and pyrrole rings, which may confer distinct biological activities and therapeutic potential compared to other similar compounds .
Properties
IUPAC Name |
N-piperidin-4-yl-1H-pyrrole-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c14-10(9-2-1-5-12-9)13-8-3-6-11-7-4-8;/h1-2,5,8,11-12H,3-4,6-7H2,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIZVMUAAIEOJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC=CN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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